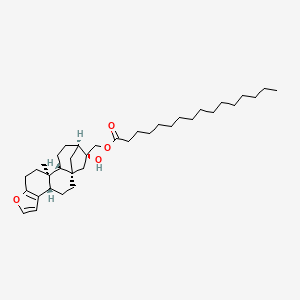

Cafestol palmitate

Vue d'ensemble

Description

Cafestol palmitate is a semi-synthetic derivative of cafestol . Cafestol is a diterpene molecule present in coffee beans . It is one of the compounds that may be responsible for proposed biological and pharmacological effects of coffee . A typical bean of Coffea arabica contains about 0.4% to 0.7% cafestol by weight .

Synthesis Analysis

The synthesis of this compound has been achieved through enzymatic esterification of Cafestol and Kahweol isolated from coffee beans, mediated by Novozyme 435 . The esterified diterpenes were hydrolysed and resulting diterpene alcohols extracted with diethyl ether .Molecular Structure Analysis

The molecular formula of this compound is C36H58O4 . The structure of Cafestol, from which this compound is derived, is nearly identical to Kahweol, differing only in the degree of saturation of one conjugated bond to the furan ring .Chemical Reactions Analysis

Cafestol and Kahweol have been shown to reduce the mRNA levels of COX-2 and iNOS, and decrease the expression of COX-2 and iNOS protein, therefore inhibiting the synthesis of PGE2 and NO .Applications De Recherche Scientifique

Genotoxic Effects and Protection Against Carcinogens

Cafestol palmitate, a coffee diterpenoid, has been studied for its potential genotoxic effects and protective properties against dietary carcinogens in human liver cells. Research showed that both this compound and a mix of cafestol and kahweol did not exhibit genotoxic effects. Moreover, they demonstrated pronounced inhibition of micronucleus formation, suggesting a protective role against carcinogens like N-nitrosodimethylamine (NDMA) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This protection is likely due to the inhibition of certain enzymes involved in carcinogen activation and the induction of detoxifying enzymes (Majer et al., 2005).

Anti-Angiogenic Properties

This compound has been identified for its potential anti-angiogenic effects, which are critical in various pathological conditions, including cancer. In vitro studies on human microvascular endothelial cells (HMVECs) demonstrated that this compound inhibited key steps in angiogenesis. This includes reducing cell viability, proliferation, migration, and altering the expression of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream effector Akt. These findings suggest that this compound can be a potent compound against angiogenesis-dependent disorders (Moeenfard et al., 2016).

Enhancement of Glutathione S-Transferase Activity

Research on green coffee beans has revealed that this compound can enhance the activity of glutathione S-transferase, a major detoxification enzyme system in mice. This enzyme system is crucial for catalyzing the binding of a variety of electrophiles, including reactive forms of chemical carcinogens, to glutathione (GSH). This compound showed activity in inducing increased GSH S-transferase activity, which signifies its potential role in detoxification and protection against carcinogens (Lam et al., 1982).

Interaction with Serum Albumins

A study exploring the interaction of this compound with serum albumins, like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), has provided insights into its potential effects on the human body. The binding of this compound to these albumins could explain its interactions with biologically active xenobiotics, possibly influencing its bioavailability and efficacy in the body (Berti et al., 2020).

Mécanisme D'action

Cafestol exhibits anti-angiogenic, anticancer, chemopreventive, neuromodulatory, anti-inflammatory, and hyperlipidemic activities . It inhibits proliferation, migration, and tube formation in vitro, potentially through decreasing phosphorylation of FAK and Akt . In renal carcinoma cells, cafestol induces G1 phase cell cycle arrest and apoptosis, decreases the mitochondrial membrane potential, increases activation of caspase 3, downregulates expression of Bcl-2, Bcl-cl, Mcl-1, and FLIP, suppresses Akt pathway signaling, and inhibits cellular proliferation .

Propriétés

IUPAC Name |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3/t28-,30-,32+,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMHJKMSANHDM-SMDVAALKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81760-46-5 | |

| Record name | Cafestol palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAFESTOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8W9M3T86Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)

![Imidazo[1,2-a]pyridine-3-methanol,6-bromo-a-ethyl-](/img/structure/B1513073.png)

![(1s,4s)-2-(3,4-Dichlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B1513082.png)

![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)

![(1S,4S)-2-(4-trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513090.png)

![(2E)-3-(3,4-Dihydroxyphenyl)-2-[(E)-(1-hydroxyethylidene)amino]acrylic acid](/img/structure/B1513103.png)